2-[4-(Aminomethyl)piperidin-1-YL]benzonitrile
Description
2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile (CAS: 1296224-75-3) is a piperidine-containing benzonitrile derivative with the molecular formula C₁₃H₁₇N₃ and a molecular weight of 251.76 g/mol (as the hydrochloride salt, C₁₃H₁₈ClN₃) . The compound features a benzonitrile scaffold substituted at the 2-position with a piperidine ring bearing an aminomethyl group at the 4-position. This structural motif is critical for interactions with biological targets, particularly enzymes and receptors requiring nitrogen-rich or aromatic binding pockets.
Its hydrochloride salt form enhances solubility and stability for pharmacological applications .
Structure
3D Structure
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]benzonitrile |
InChI |
InChI=1S/C13H17N3/c14-9-11-5-7-16(8-6-11)13-4-2-1-3-12(13)10-15/h1-4,11H,5-9,14H2 |
InChI Key |
IUTKQPXPLMAYNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)C2=CC=CC=C2C#N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The primary route involves coupling 4-(aminomethyl)piperidine with a halogenated benzonitrile.
Procedure :
-
Substrate Preparation : 2-Fluorobenzonitrile serves as the electrophilic partner due to fluorine’s leaving-group ability.
-
Reaction Conditions :
-
Mechanism : The piperidine’s amine attacks the electron-deficient aromatic carbon, displacing fluoride.
Example :
Yield : 60–75% (reported for analogous piperidine-benzonitrile couplings).
Protection-Deprotection Strategy
To prevent side reactions, the aminomethyl group is often protected during synthesis.
Steps :
-
Boc Protection : Treat 4-(aminomethyl)piperidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM).
-
Coupling : React Boc-protected piperidine with 2-fluorobenzonitrile via SNAr.
-
Deprotection : Remove Boc with HCl in dioxane, yielding the hydrochloride salt.
Advantages :
Reductive Amination for Piperidine Intermediate
4-(Aminomethyl)piperidine is synthesized via reductive amination of 4-piperidone.
Procedure :
-
Imine Formation : React 4-piperidone with ammonium acetate in methanol.
-
Reduction : Use sodium cyanoborohydride (NaBH₃CN) to reduce the imine to the amine.
Yield : ~85% (based on analogous reductive aminations).
Process Optimization and Scalability
Solvent and Temperature Effects
Catalytic Innovations
-
Palladium Catalysts : Explored for coupling aryl chlorides, though fluorine’s reactivity often negates the need.
-
Phase-Transfer Catalysts : Tetrabutylammonium iodide (TBAI) improves yields in biphasic systems.
Analytical Characterization
Key Data :
Challenges and Mitigation Strategies
Byproduct Formation
Hydrolysis of Nitrile
Industrial-Scale Considerations
-
Cost-Effective Reagents : Dimethyl sulfate for methylations (instead of iodomethane).
-
Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.
Emerging Methodologies
Chemical Reactions Analysis
2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Scientific Research Applications
The applications of 2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile can be categorized into several key areas:
Medicinal Chemistry
This compound serves as a lead structure in the development of new drugs targeting various neurological disorders. Its ability to interact with neurotransmitter systems makes it a candidate for treating conditions such as Alzheimer's disease and other cognitive impairments.
Anticancer Research
Recent studies have indicated that derivatives of piperidine compounds, including this one, exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy in inducing apoptosis in cancer cell lines, suggesting that structural modifications can enhance anticancer activity.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | FaDu | 5.2 | Apoptosis induction |
| Compound B | MCF7 (Breast cancer) | 3.8 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Note: TBD indicates data not yet determined.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly its interaction with cholinergic systems. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases. The introduction of the piperidine moiety enhances brain penetration and efficacy against cognitive decline.
Alzheimer's Disease
A study demonstrated that piperidine derivatives showed improved binding affinity to AChE compared to traditional inhibitors, indicating that modifications in the piperidine structure can lead to enhanced therapeutic profiles.
Cancer Therapy
Research involving similar compounds has shown promising results in preclinical models for cancer therapy, suggesting that structural modifications can significantly enhance anticancer activity.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of 2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile and Related Compounds
Key Observations:
Positional Isomerism : The position of the benzonitrile group (2- vs. 4-) significantly alters biological activity. For example, 2-substituted derivatives (e.g., the target compound) show enhanced LSD1 inhibition compared to 4-substituted analogs .
Substituent Effects :
- Halogenation : Fluorine or chlorine substituents (e.g., in compounds) improve target binding via hydrophobic interactions .
- Polar Groups : Hydroxyethyl or oxoethyl linkers (e.g., ) enhance solubility but may reduce membrane permeability .
Piperidine Modifications: Aminomethyl: The 4-aminomethyl group in the target compound facilitates hydrogen bonding with catalytic residues in enzymes like LSD1 . Dual Piperidine Rings: Compounds like 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile exhibit higher steric bulk, limiting their use in tight binding pockets but improving stability .
Pharmacological Comparison
Key Insights:
Cytotoxicity: Chlorophenyl-substituted benzonitriles (e.g., 1c) outperform the aminomethylpiperidine derivative in breast cancer models, likely due to enhanced π-π stacking with cellular targets .
Enzyme Inhibition: The target compound’s aminomethyl group confers selectivity for LSD1 over related enzymes (e.g., MAO-A/B), a feature absent in non-aminated analogs .
Polymorphism: Derivatives like 2-[6-(3-aminopiperidin-1-yl)methyl]benzonitrile () exhibit polymorph-dependent solubility, impacting bioavailability .
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Trends:
- Stability : Hydrochloride salts (e.g., the target compound) exhibit superior thermal stability compared to free bases .
Biological Activity
2-[4-(Aminomethyl)piperidin-1-YL]benzonitrile is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a piperidine ring substituted with an aminomethyl group and a benzonitrile moiety, this compound exhibits significant interactions with various biological targets, indicating its promise as a therapeutic agent.
Chemical Structure and Properties
- Molecular Formula : C13H16N2
- Molecular Weight : 200.28 g/mol
- IUPAC Name : this compound
The unique structure of this compound allows it to engage in multiple biological interactions, particularly those involving neurotransmitter systems and enzyme inhibition.
Biological Activity
Research has indicated that compounds similar to this compound often exhibit a range of biological activities, including:
- Neuroprotective Effects : Compounds with piperidine structures have been associated with neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
- Anticancer Activity : Studies suggest that derivatives of piperidine can inhibit cancer cell proliferation and induce apoptosis in various cancer types.
- Antimicrobial Properties : The compound has shown potential against bacterial strains, indicating its use in developing new antibiotics.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : It may inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- Receptor Modulation : The compound can interact with various receptors, enhancing or inhibiting their activity depending on the context.
Comparative Analysis
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(4-Methylpiperidin-1-yl)benzonitrile | Methyl substitution on piperidine | Enhanced lipophilicity |
| 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile | Methyl group on the benzene ring | Different substitution pattern affecting activity |
| 4-Amino-N-benzylpiperidine | Benzyl group instead of nitrile | Potentially different pharmacokinetics |
This table illustrates how the structural variations influence the biological activity and pharmacokinetic properties of related compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of piperidine derivatives, including this compound:
- Neuroprotective Study : A study published in MDPI demonstrated that piperidine derivatives could significantly inhibit AChE activity, suggesting potential use in Alzheimer's disease therapy .
- Anticancer Research : Research highlighted in PMC indicated that similar compounds exhibited selective cytotoxicity against various cancer cell lines, promoting further investigation into their mechanisms .
- Antimicrobial Evaluation : A comparative study on piperidine derivatives revealed promising antibacterial activity against resistant strains, supporting the need for novel antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
